1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride
Overview
Description
“1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 2059988-07-5 . It has a molecular weight of 253.17 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H . This indicates that the compound consists of a piperazine ring with a pyrazolyl ethyl group attached to it.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 253.17 . The InChI code is 1S/C9H16N4.2ClH/c1-2-11-13 (5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H .Scientific Research Applications
1. Synthesis and Spectral Characterization
A study by Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis and characterization of derivatives of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine. These compounds were synthesized using a cyclo condensation method and were characterized using various spectroscopic techniques. This study contributes to understanding the chemical properties and potential applications of these compounds in scientific research (Rajkumar, Kamaraj, & Krishnasamy, 2014).
2. Antibacterial and Biofilm Inhibitory Activities
Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their antibacterial and biofilm inhibitory activities. They found that certain compounds exhibited potent antibacterial efficacies against various bacterial strains, including MRSA and VRE, and effective biofilm inhibition, surpassing the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
3. Central Nervous System Activities
de Brito et al. (2012) and Silva et al. (2015) investigated the central pharmacological activity of new piperazine derivatives, revealing their potential as anxiolytic and anti-inflammatory agents. These studies provide insight into the potential use of these compounds in treatments targeting the central nervous system (de Brito et al., 2012); (Silva et al., 2015).
4. Synthesis Methods and Applications
Kesarkar, Kashid, and Sukthankar (2021) presented a new method for synthesizing derivatives of pyrazole, which could be beneficial for producing drugs like Teneligliptin, a Type 2 Diabetes medication. This highlights the role of such compounds in pharmaceutical synthesis (Kesarkar, Kashid, & Sukthankar, 2021).
5. Potential in Imaging for Neuroinflammation
Wang et al. (2018) synthesized a compound for potential use in PET imaging to visualize IRAK4 enzyme activity in neuroinflammation, demonstrating the applicability of these compounds in medical imaging and diagnosis (Wang et al., 2018).
6. Antimicrobial Activity
Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity, revealing the potential of these compounds in developing new antimicrobials (Patil et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMPGOOUMIWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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